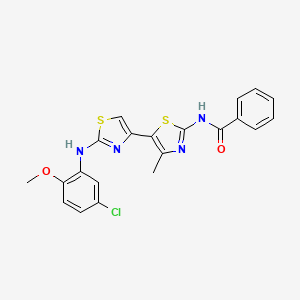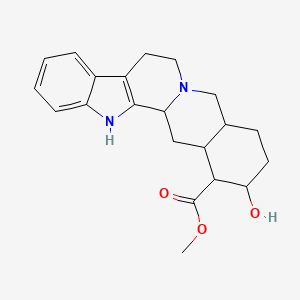
Cyclosporin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclosporin C is a homodetic cyclic peptide.
This compound is a natural product found in Fusarium neocosmosporiellum, Gliomastix luzulae, and Trichoderma polysporum with data available.
Mechanism of Action
Target of Action
Cyclosporin C, like its analog Cyclosporin A, primarily targets T-lymphocytes, particularly the T-helper cell subset . The main effect of this compound is the modulation of T-lymphocyte activity, which is crucial in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .
Mode of Action
This compound interacts with its targets by inhibiting the activation of T cells, affecting the induction phase rather than the proliferative phase of lymphoid populations . Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the mixed lymphocyte response and contrasts with other immunosuppressants and cytostatic drugs with its weak myelotoxicity . It also influences the production of lymphokines, particularly interleukin 2, at the level of messenger ribonucleic acid (mRNA) transcription .
Pharmacokinetics
It is known that cyclosporin a, a closely related compound, has variable bioavailability and is metabolized in the liver by the cyp3a4 enzyme
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of the immune response. By inhibiting T cell activation, this compound prevents the production of various cytokines and chemokines required for T cell proliferation and activation . This leads to an overall reduction in the immune response, which is beneficial in preventing organ transplant rejection and managing autoimmune diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound and the growth of the producing fungus, Tolypocladium inflatum, can be affected by different carbon source media . Additionally, minor variations in the structure of amino acid 11 can reduce the immunosuppressive activity of this compound
Biochemical Analysis
Biochemical Properties
Cyclosporin C interacts with a variety of enzymes and proteins. It binds to the cytosolic protein cyclophilin of lymphocytes, especially T cells . This interaction inhibits calcineurin, a protein phosphatase involved in T-cell activation . The inhibition of calcineurin by this compound prevents the transcription of interleukin-2, a key cytokine in the immune response .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It temporarily reduces the activity of T-helper cells and T-suppressor cells, which are crucial components of the immune system . By reducing the production of interleukin-2, this compound regulates white blood cell activity . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the cytosolic protein cyclophilin, forming a complex that inhibits calcineurin . This inhibition prevents the dephosphorylation and activation of the nuclear factor of activated T-cells, thereby reducing the transcription of interleukin-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The terminal elimination half-life of this compound in blood varies widely, within the range of 4 to over 50 hours . Information on the product’s stability, degradation, and long-term effects on cellular function is observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in dogs, gastrointestinal side effects such as vomiting, diarrhea, and decreased appetite are common . These side effects usually decrease over time .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized mainly by the liver to about 15 metabolites, through the cytochrome P450 3A4 (CYP3A4) and P-glycoprotein . The main metabolic pathways involved are monohydroxylation, dihydroxylation, and N-demethylation at different positions within the molecule .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is suggested that low-density lipoprotein not only functions as an important carrier of this compound in plasma but also facilitates transport of this compound across the cell membrane by means of the low-density lipoprotein receptor .
Subcellular Localization
It is known that this compound binds to the cytosolic protein cyclophilin of lymphocytes, especially T cells , suggesting a cytosolic localization
Properties
CAS No. |
59787-61-0 |
|---|---|
Molecular Formula |
C62H111N11O13 |
Molecular Weight |
1218.6 g/mol |
IUPAC Name |
30-(1-hydroxyethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h25-26,33-46,48-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+ |
InChI Key |
JTOKYIBTLUQVQV-OCEACIFDSA-N |
SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O |
Isomeric SMILES |
C/C=C/CC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O |
Canonical SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-threonine-cyclosporin A cyclosporin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















